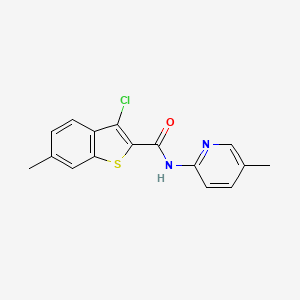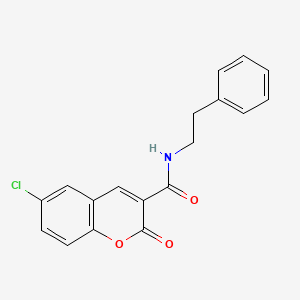
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that has been synthesized for its potential applications in scientific research. This compound belongs to the class of thiazole compounds that have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific targets in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and anti-inflammatory activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, fungi, and bacteria. It has also been found to reduce inflammation and oxidative stress. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine in lab experiments is its potential for multiple applications. This compound has been found to exhibit various biological activities, which makes it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for the research on 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to explore its mechanism of action and identify its specific targets in the body. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, there is a need for more safety and toxicity studies to ensure that this compound can be used safely in scientific research.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline, 2-ethoxybenzaldehyde, and thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.
Aplicaciones Científicas De Investigación
The 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine compound has been found to exhibit various biological activities. It has been studied for its potential as an anticancer agent, antifungal agent, and antimicrobial agent. This compound has also been investigated for its potential as an anti-inflammatory and antioxidant agent. In addition, it has shown promising results as a potential inhibitor of certain enzymes.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-21-16-6-4-3-5-14(16)19-17-20-15(11-22-17)12-7-9-13(18)10-8-12/h3-11H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXSETHSNIPZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)


![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)



![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)

